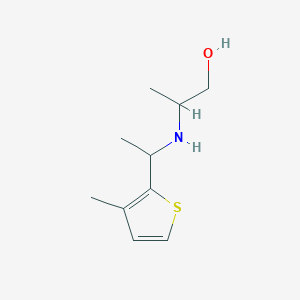

2-((1-(3-Methylthiophen-2-yl)ethyl)amino)propan-1-ol

Description

Properties

Molecular Formula |

C10H17NOS |

|---|---|

Molecular Weight |

199.32 g/mol |

IUPAC Name |

2-[1-(3-methylthiophen-2-yl)ethylamino]propan-1-ol |

InChI |

InChI=1S/C10H17NOS/c1-7-4-5-13-10(7)9(3)11-8(2)6-12/h4-5,8-9,11-12H,6H2,1-3H3 |

InChI Key |

MOLHCKKOVAEJLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(C)NC(C)CO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Route

The synthesis of this compound typically involves:

- Construction of the 3-methylthiophen-2-yl-ethyl moiety.

- Introduction of the amino group through reductive amination or substitution.

- Formation of the propan-1-ol backbone with appropriate stereochemistry.

Key Synthetic Approaches

Reductive Amination of 3-Methylthiophen-2-yl Acetaldehyde Derivatives

A common strategy involves the reductive amination of 3-methylthiophen-2-yl acetaldehyde with amino alcohols or their derivatives. This method allows the introduction of the amino group at the correct position with control over stereochemistry by using chiral amines or chiral catalysts.

- The aldehyde intermediate can be prepared by oxidation of the corresponding alcohol or by other functional group transformations starting from 3-methylthiophene derivatives.

- Reductive amination is typically carried out using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under mild conditions.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

According to patent US7119211B2, the optically active form of related amino alcohols can be obtained by resolution of racemic mixtures using optically active acids such as mandelic acid or tartaric acid derivatives.

- The racemic amino alcohol is reacted with an optically active acid to form diastereomeric salts.

- These salts have different solubilities, allowing separation by crystallization.

- Subsequent recovery of the free amino alcohol yields the optically pure compound.

This method is particularly important for obtaining the enantiomerically pure form of the compound, which is critical for pharmaceutical applications.

Enzymatic and Non-Enzymatic Synthesis

Patent US7498448B2 describes enzymatic methods involving dehydrogenases for the preparation of similar amino alcohols, offering stereoselective synthesis routes.

- Enzymatic reduction of keto precursors yields chiral amino alcohols with high enantiomeric excess.

- Non-enzymatic catalytic hydrogenation methods are also used for stereoselective synthesis.

These biocatalytic methods provide environmentally friendly alternatives to traditional chemical synthesis.

Reduction of 3-(Thiophen-2-yl)propanoic Acid Derivatives

The preparation of 3-(thiophen-2-yl)propan-1-ol, a key intermediate, is achieved by reduction of 3-(thiophen-2-yl)propanoic acid using borane complexes in tetrahydrofuran (THF).

- Borane-tetrahydrofuran complex or borane-methylsulfide complex is added to the acid solution at low temperature.

- The reaction is stirred for several hours and quenched with aqueous potassium carbonate.

- The product is extracted, dried, and purified to yield the alcohol in high yield (up to 100% in some reports).

This intermediate can then be further functionalized to introduce the amino group and methyl substituent at the thiophene ring.

Detailed Preparation Protocol Example

Research Findings and Notes

- The preparation of optically active amino alcohols related to this compound is well-documented in patent literature, emphasizing the importance of optical purity for pharmaceutical use.

- Enzymatic methods provide stereoselectivity but require specific enzymes and conditions.

- Chemical reduction of carboxylic acids to alcohols using borane complexes is efficient and high yielding, providing a reliable intermediate for further functionalization.

- The use of diastereomeric salt formation for chiral resolution is a standard approach for obtaining enantiomerically pure amino alcohols, including those with thiophene substituents.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-Methylthiophen-2-yl)ethyl)amino)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((1-(3-Methylthiophen-2-yl)ethyl)amino)propan-1-ol has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-((1-(3-Methylthiophen-2-yl)ethyl)amino)propan-1-ol is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes .

Comparison with Similar Compounds

Variation in Alcohol Chain Length

Compound: 2-((1-(3-Methylthiophen-2-yl)ethyl)amino)butan-1-ol (CAS: 1340102-17-1)

- Structural Difference : Butan-1-ol chain replaces propan-1-ol.

- This modification could alter pharmacokinetic profiles, such as absorption and metabolic stability .

| Property | Target Compound (Propanol) | Butanol Analog |

|---|---|---|

| Chain Length | C3 | C4 |

| LogP (Estimated) | ~1.5 | ~2.0 |

| Solubility (H2O) | Moderate | Reduced |

Substitution on the Amino Group

Compound: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (CAS: 116539-56-1)

- Structural Difference: Methylamino group replaces ethylamino substituent.

- However, the shorter alkyl chain may decrease metabolic stability compared to ethyl derivatives .

| Property | Target Compound (Ethylamino) | Methylamino Analog |

|---|---|---|

| Amino Substituent | Ethyl | Methyl |

| Steric Volume | Higher | Lower |

| Metabolic Stability | Moderate | Potentially Lower |

Aromatic Ring Modifications

Compound: 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol ()

- Structural Difference : Naphthalen-1-ol replaces 3-methylthiophen-2-yl.

- Implications : The naphthalene group introduces greater aromatic surface area, enhancing π-π stacking interactions but increasing molecular weight. This could improve binding to hydrophobic pockets in enzymes or receptors, though solubility may suffer .

| Property | Target Compound (Thiophene) | Naphthalene Analog |

|---|---|---|

| Aromatic System | Thiophene | Naphthalene |

| Molecular Weight | ~225 g/mol | ~315 g/mol |

| Solubility | Moderate | Low |

Heterocycle Replacement

Compound: 1-Methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol ()

- Structural Difference : Trimethylphenyl replaces thiophene.

- This substitution may shift activity toward different biological targets, such as adrenergic receptors .

| Property | Target Compound (Thiophene) | Trimethylphenyl Analog |

|---|---|---|

| Heterocycle | Thiophene | Trimethylphenyl |

| Electron Density | Moderate (S atom) | High (Electron-donating) |

| Hydrogen Bonding | S participates weakly | Relies on -OH group |

Pharmacologically Active Analogs

Compound : Buphenine Hydrochloride ()

- Structural Difference: 4-Hydroxyphenyl and 1-methyl-3-phenylpropylamino groups replace thiophene and ethylamino.

- Implications : Buphenine is a vasodilator used in peripheral vascular disease. The absence of thiophene and presence of phenyl groups highlight how aromatic system modifications can redirect therapeutic applications .

| Property | Target Compound | Buphenine |

|---|---|---|

| Aromatic Group | Thiophene | Phenyl |

| Therapeutic Use | Undefined | Vascular Disease |

| Bioactivity | Potential GABA modulation | β-Adrenergic Agonism |

Key Research Findings

- Hydrogen Bonding : The hydroxyl group in the target compound facilitates dimerization via O–H···S interactions, as observed in similar thiourea derivatives (). This property may influence crystallization and stability .

- Synthetic Accessibility: Ethyl ester intermediates (e.g., ) suggest that alkyl chain length and amino protection strategies are critical for efficient synthesis .

- Impurity Profiles : Regulatory guidelines () emphasize controlling impurities in analogs, underscoring the need for precise synthetic protocols .

Biological Activity

2-((1-(3-Methylthiophen-2-yl)ethyl)amino)propan-1-ol, also known as 2-{[1-(3-methylthiophen-2-yl)ethyl]amino}propane-1,3-diol, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological potential.

- Molecular Formula : C₁₀H₁₇NO₂S

- Molecular Weight : 215.31 g/mol

- CAS Number : 1488574-05-5

- Structure : The compound contains a thiophene ring which contributes to its unique biological activity.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It is hypothesized to influence norepinephrine release, which may contribute to its potential as an antidepressant and appetite suppressant.

Pharmacological Profiles

-

Antidepressant Activity :

- The compound has been studied for its psychoactive properties, particularly in the context of mood regulation. Its structure allows it to interact with serotonin and norepinephrine pathways, potentially alleviating symptoms of depression.

-

Appetite Suppression :

- Similar to other compounds in its class, it may exhibit anorectic effects, making it a candidate for weight management therapies.

-

Antimicrobial Properties :

- Initial studies suggest that derivatives of this compound may possess antimicrobial activity, although further research is required to establish efficacy and mechanisms.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

Case Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry investigated the structural modifications on similar compounds and their effects on neurotransmitter modulation. It was found that compounds with similar thiophene structures exhibited enhanced binding affinity to serotonin receptors, suggesting potential antidepressant activity .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of amino alcohols indicated that the presence of a thiophene moiety significantly enhances the biological profile of these compounds. The study demonstrated that modifications in the alkyl chain length and branching could lead to improved pharmacokinetic properties, thereby increasing bioavailability .

Case Study 3: Antimicrobial Activity

A recent investigation into related heterocyclic compounds revealed promising results regarding their antimicrobial properties. The study highlighted that modifications similar to those in this compound resulted in notable inhibition of bacterial growth, indicating potential therapeutic applications in treating infections .

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for synthesizing 2-((1-(3-Methylthiophen-2-yl)ethyl)amino)propan-1-ol, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, starting with the preparation of the 3-methylthiophene core. A common strategy includes:

- Step 1 : Alkylation of 3-methylthiophene-2-carbaldehyde to introduce the ethylamine side chain via reductive amination.

- Step 2 : Coupling the intermediate with propan-1-ol derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Critical parameters include: - Temperature : Maintain 60–80°C to balance reaction rate and selectivity.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency.

- Catalysts : Use Pd-based catalysts for cross-coupling steps involving thiophene derivatives .

Q. How can the structural and stereochemical features of this compound be characterized?

Key techniques include:

- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement (SHELXL for small molecules) .

- NMR spectroscopy : Analyze coupling constants (e.g., ) to confirm stereochemistry of the propanol and ethylamine groups.

- Chiral HPLC : Validate enantiopurity using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

Q. What functional groups dominate its reactivity, and how do they influence derivatization?

The 3-methylthiophene moiety enhances electrophilic substitution, while the secondary amine and propanol groups facilitate nucleophilic reactions (e.g., acylation, sulfonation).

- Thiophene ring : Susceptible to halogenation at the 5-position due to electron-donating methyl groups .

- Amine group : Reacts with ketones or aldehydes to form Schiff bases, useful for prodrug design .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice affect its physicochemical properties?

Graph set analysis (as per Etter’s rules) reveals:

- Dimer formation : The propanol hydroxyl group forms O–H⋯N hydrogen bonds with the amine, creating R₂²(8) motifs .

- Packing efficiency : Thiophene’s π-stacking interactions with adjacent aromatic systems improve thermal stability (TGA data required) .

Methodology: Use Mercury software to analyze .cif files generated from SHELXL refinements .

Q. What computational strategies are effective for predicting its biological activity and target interactions?

- Molecular docking : Simulate binding to receptors (e.g., GPCRs) using AutoDock Vina, focusing on the thiophene and amine groups as pharmacophores.

- MD simulations : Assess stability of ligand-receptor complexes in aqueous environments (AMBER or GROMACS) .

- QSAR models : Correlate logP (calculated ~1.8) with antimicrobial activity using descriptors like H-bond donors/acceptors .

Q. How can contradictory data in solubility and stability studies be resolved?

Contradictions often arise from:

- pH-dependent solubility : The compound shows higher solubility in acidic buffers (pH 3–5) due to amine protonation. Validate via UV-Vis spectroscopy .

- Oxidative instability : The thiophene ring degrades under UV light. Use LC-MS to identify degradation products (e.g., sulfoxide derivatives) .

Recommendation : Standardize storage conditions (4°C, inert atmosphere) and conduct accelerated stability studies (ICH Q1A guidelines).

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Chiral induction : Use (R)- or (S)-BINAP ligands in asymmetric catalysis to achieve >95% ee .

- Purification : Simulated moving bed (SMB) chromatography outperforms batch methods for large-scale enantiomer separation .

- Byproduct formation : Optimize stoichiometry (1:1.2 molar ratio for amine:aldehyde) to minimize imine side products .

Methodological Guidance

Q. What analytical workflows are recommended for verifying synthetic intermediates?

- LC-MS/MS : Monitor reaction progress in real-time with ESI+ ionization (target m/z for intermediates: ~250–300).

- IR spectroscopy : Confirm amine N–H stretches (3300–3500 cm⁻¹) and thiophene C–S vibrations (700–800 cm⁻¹) .

- Elemental analysis : Validate purity (>98%) with %C, %H, %N matching theoretical values within 0.3% .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.